molecular formula C9H11N3O B13642942 N-(4-Carbamimidoyl-phenyl)-acetamide

N-(4-Carbamimidoyl-phenyl)-acetamide

Cat. No.: B13642942
M. Wt: 177.20 g/mol
InChI Key: WYBDGIMEBSDRMD-UHFFFAOYSA-N
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Description

N-(4-Carbamimidoyl-phenyl)-acetamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetamide group. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carbamimidoyl-phenyl)-acetamide typically involves the reaction of 4-aminobenzamidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminobenzamidine and acetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbamimidoyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-Carbamimidoyl-phenyl)-acetic acid.

    Reduction: Formation of N-(4-Carbamimidoyl-phenyl)-ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Carbamimidoyl-phenyl)-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Explored for its therapeutic potential in treating conditions like pancreatitis due to its enzyme inhibitory properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Carbamimidoyl-phenyl)-acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, preventing the enzyme from catalyzing its substrate. This inhibition is crucial in regulating various biological processes and can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Carbamimidoyl-phenyl)-glycine
  • N-(4-Carbamimidoyl-phenyl)-acetic acid
  • N-(4-Carbamimidoyl-phenyl)-ethylamine

Uniqueness

N-(4-Carbamimidoyl-phenyl)-acetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balanced profile of stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(4-carbamimidoylphenyl)acetamide

InChI

InChI=1S/C9H11N3O/c1-6(13)12-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)(H,12,13)

InChI Key

WYBDGIMEBSDRMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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